molecular formula C8H6ClNOS B12858322 2-(Chloromethyl)-5-mercaptobenzo[d]oxazole

2-(Chloromethyl)-5-mercaptobenzo[d]oxazole

Cat. No.: B12858322
M. Wt: 199.66 g/mol
InChI Key: SVGMPZXILNXSOJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a chloromethyl group at the 2-position and a mercapto group at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-mercaptobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methyl-substituted benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-5-mercaptobenzo[d]oxazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-mercaptobenzo[d]oxazole is primarily related to its ability to interact with biological molecules through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The mercapto group can also participate in redox reactions, affecting cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.

    Cellular Pathways: It can interfere with redox-sensitive pathways, affecting cell signaling and metabolism.

Comparison with Similar Compounds

    2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but lacks the mercapto group.

    Benzo[d]oxazole-2-thiol: Similar in structure but lacks the chloromethyl group.

    2-Methyl-5-mercaptobenzo[d]oxazole: Similar but with a methyl group instead of a chloromethyl group.

Uniqueness: 2-(Chloromethyl)-5-mercaptobenzo[d]oxazole is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-5-thiol

InChI

InChI=1S/C8H6ClNOS/c9-4-8-10-6-3-5(12)1-2-7(6)11-8/h1-3,12H,4H2

InChI Key

SVGMPZXILNXSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)N=C(O2)CCl

Origin of Product

United States

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